molecular formula C16H28BrClN2O2 B4140975 N-[(2-bromo-5-ethoxy-4-propoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

N-[(2-bromo-5-ethoxy-4-propoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

Cat. No.: B4140975
M. Wt: 395.8 g/mol
InChI Key: ARQFXTGKYMCYIR-UHFFFAOYSA-N
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Description

N’-(2-bromo-5-ethoxy-4-propoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group substituted with bromine, ethoxy, and propoxy groups, as well as a dimethylated ethanediamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-bromo-5-ethoxy-4-propoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride typically involves multiple steps:

    Bromination: The starting material, a benzyl compound, undergoes bromination to introduce the bromine atom at the 2-position.

    Ethoxylation and Propoxylation: Subsequent reactions introduce the ethoxy and propoxy groups at the 5- and 4-positions, respectively.

    Dimethylation: The ethanediamine moiety is then dimethylated to form the final product.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-(2-bromo-5-ethoxy-4-propoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or reduction of other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

N’-(2-bromo-5-ethoxy-4-propoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-(2-bromo-5-ethoxy-4-propoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine: This compound shares a similar benzyl structure but differs in the amine substitution.

    N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-methylamine: Another similar compound with a different amine substitution pattern.

Uniqueness

N’-(2-bromo-5-ethoxy-4-propoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride is unique due to its specific substitution pattern and the presence of both ethoxy and propoxy groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(2-bromo-5-ethoxy-4-propoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BrN2O2.ClH/c1-5-9-21-16-11-14(17)13(10-15(16)20-6-2)12-18-7-8-19(3)4;/h10-11,18H,5-9,12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQFXTGKYMCYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)Br)CNCCN(C)C)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-bromo-5-ethoxy-4-propoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 2
N-[(2-bromo-5-ethoxy-4-propoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(2-bromo-5-ethoxy-4-propoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 4
N-[(2-bromo-5-ethoxy-4-propoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[(2-bromo-5-ethoxy-4-propoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 6
N-[(2-bromo-5-ethoxy-4-propoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

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